N-butyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
N-butyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the nitrophenyl group and the imidazo[2,1-b][1,3]thiazole core structure contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of N-butyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 3-nitrobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with α-haloketones to yield the imidazo[2,1-b][1,3]thiazole core.
Chemical Reactions Analysis
N-butyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The imidazo[2,1-b][1,3]thiazole core can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Amidation: The carboxamide group can be modified through amidation reactions with different amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and various alkylating agents for substitution reactions .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It has shown promising activity against certain bacterial strains, making it a candidate for antibacterial drug development.
Medicine: Its derivatives have been evaluated for their anticancer, anti-inflammatory, and antimicrobial properties.
Industry: It is used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of N-butyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in bacterial cell wall synthesis, leading to the disruption of bacterial growth and proliferation. Molecular docking studies have shown that it binds to the active site of these enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
N-butyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide can be compared with other imidazo[2,1-b][1,3]thiazole derivatives, such as:
Benzo[d]imidazo[2,1-b][1,3]thiazole derivatives: These compounds have similar core structures but different substituents, leading to variations in their biological activities.
Imidazo[2,1-b][1,3]thiazole carboxamide triazole derivatives: These compounds have additional triazole rings, which can enhance their biological activities and selectivity
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-butyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-3-4-8-18-16(22)15-11(2)20-10-14(19-17(20)25-15)12-6-5-7-13(9-12)21(23)24/h5-7,9-10H,3-4,8H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQPECCXAJLSJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N2C=C(N=C2S1)C3=CC(=CC=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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